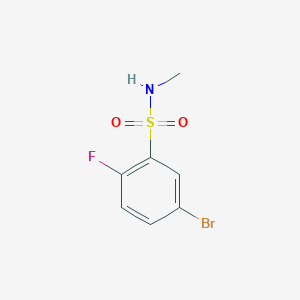

5-Bromo-2-fluoro-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTARTKOOUYRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

A widely reported method involves brominating 2-fluoro-N-methylbenzenesulfonamide with NBS under Lewis acid catalysis. The sulfonamide group acts as a meta-director, ensuring bromine incorporation at position 5.

Procedure :

- Dissolve 2-fluoro-N-methylbenzenesulfonamide (1.0 equiv) in dichloroethane (0.2 M).

- Add anhydrous aluminum chloride (0.1 equiv) and NBS (1.1 equiv) portionwise at 60°C.

- Stir for 3–5 hours, quench with ice water, and extract with methyl tert-butyl ether (MTBE).

- Purify via vacuum distillation (63–65°C at 3 mmHg) to isolate 5-bromo-2-fluoro-N-methylbenzenesulfonamide.

Key Data :

Alternative Brominating Agents

Dibromohydantoin (DBH) in 75–90% sulfuric acid offers a cost-effective alternative, particularly for industrial-scale synthesis. The strong acidic medium enhances electrophilicity of bromine, though reaction temperatures must remain below 90°C to avoid sulfonamide decomposition.

Modular Synthesis via Sulfonyl Chloride Intermediate

Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride

Step 1: Sulfonation of 2-Fluorobromobenzene

- React 1-bromo-4-fluorobenzene with chlorosulfonic acid (ClSO₃H) at 0°C to yield 5-bromo-2-fluorobenzenesulfonic acid.

- Treat with phosphorus pentachloride (PCl₅) in dichloromethane to form the sulfonyl chloride.

Step 2: Amination with Methylamine

- Combine 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv) with methylamine (2.0 equiv) in CH₂Cl₂.

- Add trimethylamine (1.5 equiv) to scavenge HCl, stirring at 25°C for 12 hours.

- Isolate the product via silica gel chromatography (CHCl₃:MeOH = 9:1).

Key Data :

Directed Ortho-Metalation (DoM) Approach

Lithiation-Bromination Sequence

- Treat 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) at −78°C to generate (5-bromo-2-fluorophenyl)lithium.

- Quench with trimethyl borate to form a boronate intermediate, hydrolyzed to 5-bromo-2-fluorobenzeneboronic acid.

- Oxidize to 5-bromo-2-fluorophenol, followed by sulfonation and amination.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Late-Stage Bromination | 80% | 98% | Low | Industrial |

| Sulfonyl Chloride Route | 45% | 95% | Moderate | Pilot-scale |

| DoM Approach | 70% | 99% | High | Limited |

Mechanistic Insights and Optimization

- Directing Effects : The sulfonamide group’s meta-directing nature ensures precise bromine placement at position 5, overriding fluorine’s ortho/para influence.

- Solvent Impact : Polar aprotic solvents (e.g., dichloroethane) enhance Lewis acid activity, critical for NBS-mediated bromination.

- Temperature Control : Reactions above 60°C risk Fries rearrangement of sulfonamides, necessitating rigorous thermal monitoring.

Analytical Validation and Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

- δ 7.97 (dd, J = 6.1, 2.6 Hz, 1H, Ar-H)

- δ 7.70 (ddd, J = 8.8, 4.7, 2.6 Hz, 1H, Ar-H)

- δ 3.75 (s, 3H, N-CH₃).

19F NMR (282 MHz, CD₂Cl₂):

HRMS-ESI :

Industrial and Environmental Considerations

Chemical Reactions Analysis

Substitution Reactions

The bromine and fluorine atoms on the aromatic ring participate in nucleophilic aromatic substitution (NAS) and halogen-exchange reactions due to their electron-withdrawing effects.

Key Reactions and Conditions:

Mechanistic Insights:

-

Bromine’s lower electronegativity compared to fluorine makes it more susceptible to displacement in polar aprotic solvents.

-

Fluorine’s strong electron-withdrawing effect activates the ring for meta-directed substitution, favoring reactions at the bromine position.

Oxidation and Reduction

The sulfonamide group undergoes redox transformations under controlled conditions.

Oxidation

| Oxidizing Agent | Conditions | Products Formed | Notes |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 4 hours | Sulfonic acid derivative | Excess oxidant required for full conversion |

| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to sulfinic acid | Limited by overoxidation risks |

Reduction

| Reducing Agent | Conditions | Products Formed | Efficiency |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | 12 hours | Amine derivative | Yields ~65% due to side reactions |

| H₂/Pd-C (EtOH) | 25°C, 2 atm | Partially reduced sulfonamide | Selective for nitro groups if present |

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions, leveraging its halogen substituents.

Notable Examples:

Critical Factors:

-

Bromine’s superior leaving-group ability over fluorine makes it the primary site for palladium-catalyzed couplings.

-

Steric hindrance from the methyl group on the sulfonamide nitrogen slightly reduces reaction rates .

Reaction Mechanisms

The sulfonamide group’s electron-deficient nature directs electrophilic attacks to the para position relative to the sulfonamide. Halogen substituents further modulate reactivity:

-

Bromine : Acts as a leaving group in NAS, facilitated by its polarizable σ* orbital.

-

Fluorine : Stabilizes transition states via inductive effects, accelerating substitutions at adjacent positions.

Example: Suzuki Coupling Mechanism

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with boronic acid.

Comparative Reactivity with Analogues

| Compound | Reactivity Differences |

|---|---|

| 5-Bromo-2-chloro-N-methylbenzenesulfonamide | Chlorine less reactive than bromine in NAS |

| 5-Fluoro-N-methylbenzenesulfonamide | Lacks bromine, limiting cross-coupling utility |

Scientific Research Applications

Medicinal Chemistry

The compound 5-Bromo-2-fluoro-N-methylbenzenesulfonamide exhibits potential as a therapeutic agent due to its ability to interact with biological targets. The presence of both bromine and fluorine atoms enhances its reactivity, making it a suitable candidate for various medicinal applications. The sulfonamide moiety is known for its role in inhibiting bacterial enzymes, which is crucial for the development of new antibiotics.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, function by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism positions the compound as a potential antimicrobial agent against various pathogens. Studies have shown that modifications in the sulfonamide structure can enhance selectivity and potency against resistant bacterial strains, making it a valuable addition to antibiotic development.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is critical in understanding its therapeutic potential. The interaction with enzyme active sites can block substrate access or alter enzyme conformation, leading to inhibition of their activity.

Case Studies on Enzyme Interactions

- Enzyme Targeting : this compound has been studied for its binding affinity towards various enzymes involved in disease processes. For instance, studies have shown that this compound can effectively inhibit certain proteases and kinases, which are pivotal in cancer progression.

- Biological Assays : In vitro assays have demonstrated the efficacy of this compound in inhibiting enzyme activity at micromolar concentrations, highlighting its potential as a lead compound for drug development targeting specific diseases.

Structural Comparisons and Derivative Research

This compound is part of a broader class of compounds with similar structural characteristics. Comparative studies with analogs such as 3-Bromo-2-chloro-N-methylbenzenesulfonamide reveal insights into how variations in halogen substitution affect biological activity and pharmacokinetic properties.

| Compound Name | Key Features |

|---|---|

| 3-Bromo-2-chloro-N-methylbenzenesulfonamide | Contains chlorine instead of fluorine |

| 3-Bromo-4-fluoro-N-methylbenzenesulfonamide | Different position of halogens on the benzene ring |

| 3-Bromo-2-methyl-N-methylbenzenesulfonamide | Contains a methyl group instead of fluorine |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Antimicrobial Properties : Further structural modifications could lead to compounds with enhanced activity against resistant strains of bacteria.

- Development of Combination Therapies : Investigating the synergistic effects when combined with other antimicrobial agents could improve therapeutic outcomes.

- Exploration of Novel Mechanisms : Understanding how this compound interacts at the molecular level with various biological targets could reveal new therapeutic applications beyond traditional uses.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern significantly influences molecular weight, solubility, and reactivity. Key comparisons include:

*Calculated based on substituent contributions (C₇H₆BrFNO₂S).

- Halogen vs. Alkyl Groups: Bromine and fluorine increase molecular weight and electronegativity compared to methyl groups.

Biological Activity

5-Bromo-2-fluoro-N-methylbenzenesulfonamide is an organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a sulfonamide group attached to a benzene ring. Its molecular formula is CHBrFNOS, with a molecular weight of 268.11 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism underpins its antibacterial properties. Additionally, the presence of halogens (bromine and fluorine) enhances the compound's binding affinity to various biological targets, potentially increasing its efficacy as an antimicrobial and anticancer agent .

Antimicrobial Activity

Sulfonamides, including this compound, have been studied for their antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance selectivity and potency against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further development in pharmaceutical applications .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various mechanisms:

- Cell Viability Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The concentration required for 50% inhibition of cell viability (IC) was determined using MTT assays .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through mechanisms independent of p53 pathways. This suggests its potential utility as a therapeutic agent in cancer treatment .

Study on Cytotoxic Activity

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT-116 | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| HeLa | 20 | Apoptosis induction |

These findings highlight the compound's potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine atoms in this compound distinguishes it from similar compounds. Structural modifications can significantly influence its reactivity and interactions with biological targets, leading to variations in potency and selectivity against different pathogens and cancer types .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 5-Bromo-2-fluoro-N-methylbenzenesulfonamide?

- Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction parameters. For example, halogenation (bromine/fluorine introduction) and sulfonamide formation steps often necessitate inert atmospheres, precise temperature gradients (e.g., 0–60°C), and catalysts like Pd for cross-coupling reactions. Yield optimization can be achieved via Design of Experiments (DoE) to evaluate factors such as reagent stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time . Purity is typically validated using HPLC (>95%) and NMR spectroscopy .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly to resolve positional isomerism in halogenated aromatic systems. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to obtain high-quality single crystals. Complementary techniques include:

- ¹⁹F NMR : To confirm fluorine substitution patterns (chemical shifts vary based on electronic environment).

- High-resolution mass spectrometry (HRMS) : For molecular formula validation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives of this compound for target-specific bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) and steric effects influencing binding to biological targets. Molecular docking simulations (using software like AutoDock Vina) can screen derivatives against enzyme active sites (e.g., carbonic anhydrase for sulfonamide inhibitors). ICReDD’s integrated approach combines computational reaction path searches with experimental validation to prioritize synthetically feasible candidates .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during functionalization of this compound?

- Methodological Answer : Discrepancies often arise from unaccounted steric hindrance or electronic effects. For example, bromine’s electron-withdrawing nature may deactivate certain positions for electrophilic substitution. Systematic analysis includes:

- Kinetic vs. thermodynamic control studies : Varying reaction temperatures and monitoring intermediates via LC-MS.

- Isotopic labeling : ¹⁸O or ²H tracing to elucidate mechanistic pathways .

Q. How do substituents influence the sulfonamide’s interaction with biomolecular targets?

- Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis and biochemical assays. For instance:

- Replace the methyl group on the sulfonamide with bulkier substituents (e.g., isopropyl) to assess steric effects on binding.

- Measure inhibition constants (Kᵢ) using fluorescence-based enzymatic assays. Correlate results with computational models of hydrogen-bonding interactions (e.g., sulfonamide’s NH with active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.